![molecular formula C18H24N2O5 B1399874 Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 1312118-07-2](/img/structure/B1399874.png)
Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1312118-07-2 . It has a molecular weight of 348.4 and its IUPAC name is tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)15-6-5-13(12-21)11-14(15)16(22)24-4/h5-6,11-12H,7-10H2,1-4H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Antibacterial and Antifungal Agent
This compound has been studied for its potential use as an antibacterial and antifungal agent. It has been screened against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The presence of the piperazine ring is believed to enhance interaction with bacterial cell membranes, leading to its moderate activity in inhibiting the growth of these microorganisms .
Building Block in Organic Synthesis
Due to its reactive formyl group, this compound serves as a versatile building block in organic synthesis. It can be used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have a wide range of applications, from medicinal chemistry to material science .
Drug Discovery and Development
The compound’s modifiable piperazine core is of great interest in drug discovery. Its conformational flexibility and the ability to form hydrogen bonds make it a valuable scaffold for developing new pharmaceuticals with potential antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Targeted Protein Degradation
In the field of proteomics, this compound could be used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, which is a promising approach for treating diseases like cancer .
X-ray Crystallography
The compound has been characterized using X-ray diffraction analysis, which suggests its utility in crystallography studies. The molecular structure obtained from such studies can provide insights into the compound’s interaction with other molecules and its potential binding modes in biological systems .
Intermediate in Biologically Active Compounds
It serves as an intermediate in the synthesis of biologically active compounds. For example, derivatives of this compound have been used in the synthesis of crizotinib, a drug used in cancer therapy. The compound’s structural features facilitate the introduction of various functional groups, making it a key intermediate in medicinal chemistry .
Material Science
The compound’s structural integrity and chemical reactivity make it suitable for creating materials with specific properties. It could be used in the design of polymers or coatings that require a balance of rigidity and flexibility, as well as chemical resistance .
Chemical Education and Research
Lastly, this compound can be used in educational settings as a model for teaching advanced organic synthesis techniques. It provides a practical example of how complex molecules are constructed and can be used to demonstrate various chemical reactions and synthetic strategies .
properties
IUPAC Name |
tert-butyl 4-(4-formyl-2-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)15-6-5-13(12-21)11-14(15)16(22)24-4/h5-6,11-12H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIPCMCBCGBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



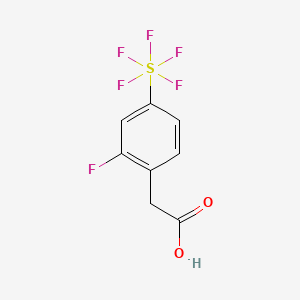
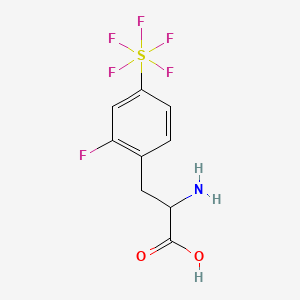
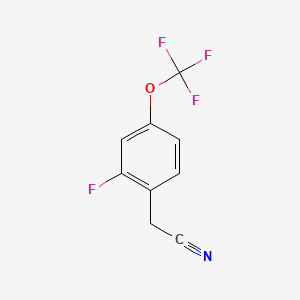
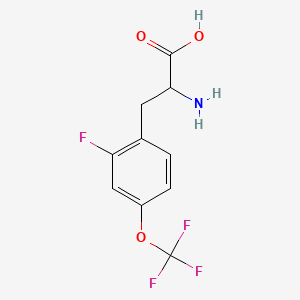



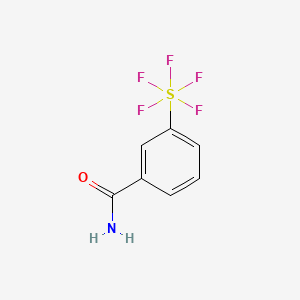



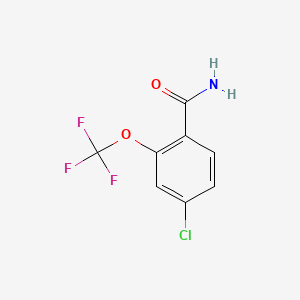

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)